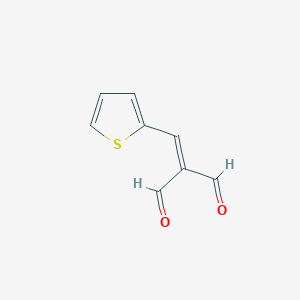
Propanedial, (2-thienylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedial, (2-thienylmethylene)-, also known as 2-thienylmethylene propanedial, is an organic compound with the molecular formula C7H4O2S. This compound features a thienyl group attached to a propanedial moiety, making it an interesting subject for various chemical studies due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedial, (2-thienylmethylene)-, typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
While specific industrial production methods for propanedial, (2-thienylmethylene)-, are not well-documented, the general approach would involve large-scale Knoevenagel condensation reactions. The reaction conditions would be optimized to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanedial, (2-thienylmethylene)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 2-thienylmethylene propanediol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Propanedial, (2-thienylmethylene)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of propanedial, (2-thienylmethylene)-, involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thienyl group can interact with aromatic residues in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Propanedial, (phenyl-2-thienylmethylene)-: Similar structure but with a phenyl group instead of a thienyl group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of propanedial, (2-thienylmethylene)-.
Malonic acid: Another precursor used in the synthesis.
Uniqueness
Propanedial, (2-thienylmethylene)-, is unique due to its combination of a thienyl group and a propanedial moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
82700-54-7 |
|---|---|
Molecular Formula |
C8H6O2S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedial |
InChI |
InChI=1S/C8H6O2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-6H |
InChI Key |
DAPOGKYMYCBCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















